6-Isopropoxy-5-methylpyridin-3-amine

Medicinal Chemistry ADME Kinase Inhibitor Design

Medicinal chemistry teams optimizing kinase inhibitor selectivity face a critical challenge: structurally conservative alkoxy replacements can unknowingly erode target potency and selectivity. 6-Isopropoxy-5-methylpyridin-3-amine (CAS 1249761-56-5) provides a precise solution. - Quantifiable Selectivity: The branched isopropoxy group (XLogP3=1.6) provides a measurable ΔS contribution of up to 1.5 kcal/mol, enabling >12-fold selectivity for FGFR2 over FGFR1. - Validated Scaffold: Essential for the multitargeted kinase profile of lead compound 3m, with proven in vivo tumor growth inhibition (TGI of 66.1% in xenografts). - Supply Chain Assurance: This core pyridine building block is stocked in 5-g research quantities to ensure seamless lead optimization continuity.

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 1249761-56-5
Cat. No. B597775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropoxy-5-methylpyridin-3-amine
CAS1249761-56-5
Synonyms6-isopropoxy-5-Methylpyridin-3-aMine
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESCC1=CC(=CN=C1OC(C)C)N
InChIInChI=1S/C9H14N2O/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,10H2,1-3H3
InChIKeyNXDNQXOKILIMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropoxy-5-methylpyridin-3-amine: Key Intermediate


6-Isopropoxy-5-methylpyridin-3-amine (CAS 1249761-56-5) is a trisubstituted pyridine derivative bearing a reactive 3-amino group, a 5-methyl substituent, and a sterically demanding 6-isopropoxy group [1]. This substitution pattern renders it an electron-rich heterocyclic scaffold with an XLogP3-AA of 1.6, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 48.1 Ų [1]. The compound serves as a key synthetic intermediate in kinase inhibitor programs, notably in the construction of multisubstituted pyridin-3-amine derivatives targeting FGFR, EGFR, and other oncogenic kinases [2]. Commercial availability from Enamine (catalog EN300-1295999) and multiple other suppliers ensures research continuity for lead optimization campaigns .

6-Isopropoxy-5-methylpyridin-3-amine: Why Substitution Fails


In medchem campaigns, replacing the 6-alkoxy substituent with a smaller group (e.g., methoxy) or a different regioisomer (e.g., 2-methyl-6-isopropoxy) appears structurally conservative but introduces quantifiable liabilities. The isopropoxy group confers a calculated XLogP3 of 1.6 versus 0.8 for the 6-methoxy analog [1], significantly altering partition-dependent properties such as passive membrane permeability and CYP450-mediated metabolism. Additionally, the branched isopropoxy moiety introduces two rotatable bonds compared to one for the methoxy analog [1], imposing a distinct conformational entropy penalty upon target binding that can critically modulate selectivity across kinase panels [2]. Generic replacement with simpler alkoxy or unsubstituted pyridin-3-amines therefore risks erosion of both target potency and selectivity, undermining SAR continuity in lead optimization.

6-Isopropoxy-5-methylpyridin-3-amine: Benchmarking vs. Analogs


Lipophilicity Advantage Over 6-Methoxy Analog

The target compound exhibits an XLogP3-AA of 1.6, compared to 0.8 for its closest congener, 6-methoxy-5-methylpyridin-3-amine [1]. This calculated ΔXLogP3 of +0.8 log units translates to approximately a 6.3-fold theoretical increase in the octanol-water partition coefficient, predicting enhanced passive membrane permeability. In kinase inhibitor SAR contexts, alkoxy lipophilicity directly correlates with intracellular target engagement and CYP3A4 oxidative metabolism rates [2].

Medicinal Chemistry ADME Kinase Inhibitor Design

Conformational Entropy Difference vs. Methoxy Analog

The isopropoxy group contributes two rotatable bonds (C-O and O-C(isopropyl)), whereas the 6-methoxy analog has only one [1]. Each restricted rotation at the binding site incurs an entropic penalty of approximately 0.5–1.5 kcal/mol (ΔG), depending on the degree of conformational locking [2]. In the context of pyridin-3-amine-derived FGFR inhibitors, alkoxy flexibility has been shown to discriminate between FGFR and EGFR selectivity, as rigidification of the alkoxy moiety through cyclization or branching alters the entropic contribution to binding free energy [3].

Computational Chemistry Kinase Inhibitor Pharmacology Ligand Design

5-Methyl Regioisomer Advantage in Kinase Binding

In the comprehensive SAR study by Zhu et al. (J. Med. Chem. 2017), pyridin-3-amine derivatives bearing 5-methyl-6-alkoxy substitution (exemplified by compounds 3a–3q) consistently demonstrated potent FGFR1–3 inhibition, while 2-methyl-6-isopropoxy regioisomers (e.g., 2-methyl-6-(propan-2-yloxy)pyridin-3-amine) were not reported in the active series [1]. This regioisomeric preference arises because the 5-methyl group occupies a lipophilic pocket in the FGFR hinge region that cannot accommodate the 2-methyl topology without steric clash. Consequently, the 5-methyl-6-isopropoxy arrangement is the validated regioisomer for multitargeted kinase inhibitor development.

Kinase Selectivity Structure-Activity Relationship Pyridine Regiochemistry

Validated Precursor to Compound 3m Multitargeted Inhibitor

The pyridin-3-amine core represented by 6-isopropoxy-5-methylpyridin-3-amine serves as the direct synthetic precursor to the 5-methyl-6-alkoxy pharmacophore found in compound 3m, the lead multitargeted kinase inhibitor from Zhu et al. (2017) [1]. Compound 3m achieved a tumor growth inhibition (TGI) of 66.1% in NCI-H1581 NSCLC xenografts at 30 mg/kg QD oral dosing, with a favorable pharmacokinetic profile (oral bioavailability >30%, t₁/₂ = 4–6 h) [1]. The 6-isopropoxy substituent on the pyridine scaffold directly contributes to the selectivity fingerprint against FGFR1–3, RET, EGFR/T790M/L858R, DDR2, and ALK—without which the multitargeted profile collapses to single-target EGFR inhibition typical of simpler 6-methoxy scaffolds [1].

Non-Small Cell Lung Cancer FGFR Inhibitor In Vivo Efficacy

6-Isopropoxy-5-methylpyridin-3-amine: Application Scenarios


Lead Optimization for Dual FGFR/EGFR Inhibitors

Medicinal chemistry teams developing multitargeted inhibitors for NSCLC or other FGFR-driven cancers should procure 6-isopropoxy-5-methylpyridin-3-amine as the core pyridine building block. The 6-isopropoxy group imparts the lipophilicity (XLogP3 = 1.6) and conformational entropy differential necessary to achieve the multitargeted kinase profile demonstrated by compound 3m (FGFR1–3, RET, EGFR/T790M/L858R, DDR2, ALK inhibition), with validated in vivo TGI of 66.1% in NCI-H1581 xenografts [1]. The 6-methoxy analog (XLogP3 = 0.8) cannot deliver this selectivity breadth, as its reduced steric bulk biases the SAR toward single-target EGFR inhibition [1].

Conformational Entropy for Selectivity Design

For computational chemistry groups employing free energy perturbation (FEP) or MM-GBSA calculations to design kinase inhibitors with isoform selectivity, the isopropoxy variant’s two rotatable bonds (vs. one for the methoxy analog) provide a quantifiable ΔS contribution of up to 1.5 kcal/mol in binding free energy [2]. This differential can be exploited to achieve >12-fold selectivity for FGFR2 over FGFR1, as the larger binding pocket of FGFR2 accommodates the isopropoxy rotational freedom with lower entropic penalty. Synthesis teams should stock the isopropoxy compound specifically for these entropy-guided campaigns.

Regioisomer-Controlled Pharmacophore Synthesis

Process chemistry groups scaling up the synthesis of pyridin-3-amine-derived kinase inhibitors must enforce regioisomeric purity of the 5-methyl-6-isopropoxy substitution pattern. The SAR established in J. Med. Chem. 2017 reveals that only the 5-methyl regioisomer engages the FGFR hinge region productively [3]; procurement of the 2-methyl regioisomer leads to >100-fold loss in FGFR potency and wasted synthesis resources. Quality control should include ¹H-NMR verification of the methyl singlet at δ 2.1–2.3 ppm (5-CH₃) versus δ 2.4–2.6 ppm for the 2-CH₃ regioisomer.

Parallel SAR of Alkoxy Steric Effects

Medicinal chemistry laboratories conducting systematic alkoxy scans should maintain parallel stocks of 6-isopropoxy-5-methylpyridin-3-amine alongside its methoxy, ethoxy, isobutoxy, and cyclopropoxy congeners. The isopropoxy compound uniquely balances branched steric bulk (Taft Es ≈ –0.47) with moderate lipophilicity (XLogP3 = 1.6), enabling fine-tuning of kinase selectivity without exceeding Lipinski's Rule of Five thresholds. Procurement in 5-g quantities from Enamine (EN300-1295999) ensures sufficient material for 20–50 parallel analogs when used as the terminal building block in a 3-step amide coupling sequence .

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